![molecular formula C6H16N4O2 B114141 noc-5 CAS No. 146724-82-5](/img/structure/B114141.png)
noc-5
Overview
Description
Mechanism of Action
Target of Action
NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene or CID 1625, is recognized for its pivotal role as a nitric oxide (NO) donor . It forms a stable NO-amine complex capable of autonomously releasing two equivalents of nitric oxide in solution under physiological conditions, negating the need for any cofactors . The primary targets of this compound are therefore the various physiological and biochemical processes that are regulated by nitric oxide.
Mode of Action
This compound interacts with its targets by releasing nitric oxide, a gaseous signaling molecule involved in various physiological and pathological processes. Nitric oxide can diffuse freely across membranes and modulate the function of various proteins, either through direct chemical modification or by binding to heme or non-heme iron centers .
Pharmacokinetics
The kinetics of this compound is characterized by a half-life of 93 minutes in phosphate-buffered saline (PBS) at a neutral pH of 7.4 and a temperature of 22°C, indicating a moderate rate of NO release . It remains relatively stable in alkaline conditions, with optimal stability observed at pH levels equal to or greater than 10 .
Result of Action
The release of nitric oxide by this compound can have various molecular and cellular effects. For instance, it has been shown to activate caspase-3, a key enzyme in the execution-phase of cell apoptosis . At the same time, this compound increased the level of anti-apoptotic proteins in Jurkat cells, a human T lymphocyte cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release by this compound can be affected by the pH and temperature of the solution . Furthermore, the biological effects of this compound can be modulated by the presence of other reactive species in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
NOC-5 is synthesized through the reaction of polyamines with nitrous acid. The process involves the formation of a nitrosohydrazine intermediate, which is then stabilized by the addition of an isopropyl group . The reaction is typically carried out in an aqueous solution at a controlled pH to ensure the stability of the intermediate and final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
NOC-5 primarily undergoes decomposition reactions to release nitric oxide. This decomposition can be influenced by various factors such as pH, temperature, and the presence of other chemical species .
Common Reagents and Conditions
The decomposition of this compound is typically carried out in phosphate-buffered saline at physiological pH (7.4) and temperature (37°C) . The presence of reducing agents can accelerate the release of nitric oxide from this compound .
Major Products Formed
The major product formed from the decomposition of this compound is nitric oxide. Additionally, the by-products include the corresponding amine and nitrous acid .
Scientific Research Applications
Chemical Properties and Mechanism of Action
NOC-5, chemically known as 3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine, has the CAS number 146724-82-5. It serves as a stable source of nitric oxide, which plays a crucial role in numerous physiological processes. The compound releases NO upon hydrolysis, which can then activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in target cells .
Vascular Biology
This compound is extensively used in vascular research due to its ability to induce vasodilation. Studies have demonstrated that this compound enhances the expression of potassium chloride cotransporters (KCCs) in vascular smooth muscle cells (VSMCs), which are essential for maintaining vascular tone and homeostasis . The compound's role in regulating KCC expression suggests its potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Neuroscience
In neuroscience, this compound has been utilized to study the effects of nitric oxide on neuronal activity and synaptic plasticity. Research indicates that NO donors like this compound can modulate the activity of KCC2, a critical transporter involved in chloride homeostasis in neurons . This modulation is vital for understanding mechanisms underlying epilepsy and neuropathic pain, as deficits in KCC2 function are associated with these conditions.
Pharmacological Research
This compound is also significant in pharmacological studies aimed at evaluating drug interactions and effects on cellular signaling pathways. Its ability to increase cGMP levels makes it a valuable tool for assessing the efficacy of drugs targeting NO signaling pathways .
Case Study 1: Vascular Smooth Muscle Cells
A study investigated the effects of this compound on KCC3 expression in rat VSMCs. The results showed that treatment with this compound significantly upregulated KCC3 mRNA levels by 2.5-fold within hours of administration, demonstrating its potential role as a therapeutic agent for vascular disorders .
Case Study 2: Neuronal Functionality
In another investigation, researchers examined the impact of this compound on hippocampal neurons. The findings revealed that application of this compound led to increased KCC2 expression and enhanced hyperpolarization responses in these neurons, suggesting a mechanism through which NO influences synaptic inhibition and plasticity .
Data Tables
Application Area | Key Findings | Potential Implications |
---|---|---|
Vascular Biology | Upregulation of KCC3 mRNA by this compound | Treatment for hypertension |
Neuroscience | Increased KCC2 expression in hippocampal neurons | Insights into epilepsy and neuropathic pain |
Pharmacological Research | Modulation of cGMP levels | Evaluation of NO-targeting drugs |
Comparison with Similar Compounds
NOC-5 is unique among nitric oxide donors due to its stability and ability to release two equivalents of nitric oxide without requiring cofactors . Similar compounds include:
NOC-7: Another nitric oxide donor with a different half-life and release profile.
NOC-12: Known for its longer half-life and slower release of nitric oxide.
NOC-18: Characterized by its ability to release nitric oxide over an extended period.
This compound stands out due to its relatively rapid release of nitric oxide and its stability in physiological conditions .
Biological Activity
Noc-5, a compound recognized for its role in biological processes, particularly through its interaction with nitric oxide (NO) signaling pathways, has garnered attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular functions, and implications in various studies.
Overview of this compound
This compound is classified among fast nitric oxide (NO) donors, which are compounds that release NO rapidly and are used in various physiological and pharmacological studies. Its primary mechanism involves the modulation of ion transporters and cellular signaling pathways.
This compound acts primarily by releasing NO, which plays a crucial role in various cellular functions including vasodilation, neurotransmission, and modulation of ion channels. The biological activity of this compound can be summarized as follows:
- Nitric Oxide Release : this compound releases NO, which diffuses across cell membranes and activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).
- Regulation of Ion Transporters : It has been shown to upregulate potassium chloride cotransporters (KCCs), particularly KCC3, which are essential for maintaining chloride homeostasis in neurons and vascular smooth muscle cells .
Case Studies and Experimental Evidence
- Upregulation of KCC3 : In a study involving primary cultures of rat vascular smooth muscle cells (VSMCs), it was demonstrated that this compound significantly upregulated KCC3 expression. This effect was attributed to the acute release of NO, which modulated the expression levels of KCC transporters .
- Comparative Analysis with Other NO Donors : this compound was compared with other NO donors like NOC-9 and NOC-18. The results indicated that while NOC-9 and this compound rapidly increased KCC3 expression, the slower NO releaser NOC-18 did not have a similar effect. This highlights the importance of the rate of NO release in mediating biological responses .
Table 1: Comparative Effects of Different NO Donors on KCC3 Expression
Compound | Type | Effect on KCC3 Expression | Mechanism |
---|---|---|---|
This compound | Fast NO Donor | Significant Upregulation | Rapid NO release |
NOC-9 | Fast NO Donor | Significant Upregulation | Rapid NO release |
NOC-18 | Slow NO Donor | No significant effect | Slow NO release |
Implications in Biological Systems
The findings surrounding this compound suggest its potential therapeutic applications in conditions where modulation of vascular tone or neuronal signaling is required. By influencing ion transporter activity and enhancing NO signaling pathways, this compound could play a role in:
- Cardiovascular Health : By promoting vasodilation through increased cGMP levels.
- Neurological Disorders : By regulating chloride homeostasis in neurons, potentially affecting synaptic inhibition and excitability.
Properties
IUPAC Name |
[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRIKBRVALRPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-82-5 | |
Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]
A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]
A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []
A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []
ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.
A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]
A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]
ANone: this compound has found applications in various research areas, including:
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